

LC-MS/MS protocol for Trimethoxyresveratrol quantification in plasma

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Compound of Interest

Compound Name: *Trimethoxyresveratrol*

Cat. No.: *B1663662*

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Application Notes and Protocols

Topic: LC-MS/MS Protocol for Trimethoxyresveratrol Quantification in Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimethoxyresveratrol, a methylated derivative of resveratrol, has garnered significant interest in pharmaceutical research due to its potential therapeutic properties, including enhanced bioavailability compared to its parent compound. Accurate quantification of trimethoxyresveratrol in biological matrices such as plasma is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This document provides a detailed protocol for the sensitive and selective quantification of trimethoxyresveratrol in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a simple protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard for accurate quantification.

Experimental Protocols

Materials and Reagents

- Trimethoxyresveratrol (3,5,4'-trimethoxy-trans-stilbene), analytical standard grade

- Trimethoxyresveratrol-d9 (or other suitable stable isotope-labeled analog) as internal standard (IS)
- Acetonitrile, LC-MS grade
- Methanol, LC-MS grade
- Formic acid, LC-MS grade
- Ultrapure water (18.2 MΩ·cm)
- Control human plasma (K2-EDTA)

Standard Solutions and Quality Control Samples

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of trimethoxyresveratrol and the internal standard (IS) in methanol.
- Working Standard Solutions: Prepare serial dilutions of the trimethoxyresveratrol stock solution with 50:50 (v/v) methanol:water to create calibration standards.
- Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.
- Calibration Curve Standards and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank plasma to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and for QC samples at low, medium, and high concentrations (e.g., 3, 75, and 750 ng/mL).

Sample Preparation

- Thaw plasma samples and calibration/QC samples to room temperature.
- To 100 µL of plasma sample, add 10 µL of the internal standard working solution (100 ng/mL).
- Vortex briefly to mix.
- Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

- Vortex vigorously for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean autosampler vial.
- Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (LC)

- System: UHPLC system
- Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient Elution:

Time (min)	% B
0.0	30
2.5	95
3.5	95
3.6	30

| 5.0 | 30 |

- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL

Mass Spectrometry (MS/MS)

- System: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Multiple Reaction Monitoring (MRM) Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Trimethoxyresveratrol	271.1	240.1	25

| Trimethoxyresveratrol-d9 (IS) | 280.1 | 243.1 | 25 |

- Source Parameters:
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150°C
 - Desolvation Temperature: 400°C
 - Desolvation Gas Flow: 800 L/hr
 - Cone Gas Flow: 50 L/hr

Method Validation Summary

The method was validated according to the US FDA guidelines for bioanalytical method validation. The following parameters were assessed:

- Linearity: The calibration curve was linear over the concentration range of 1-1000 ng/mL with a correlation coefficient (r^2) of >0.99.
- Accuracy and Precision: The intra- and inter-day accuracy and precision were within $\pm 15\%$ for all QC levels.

- **Recovery:** The extraction recovery of trimethoxyresveratrol from plasma was determined to be consistent and reproducible across the QC levels.
- **Matrix Effect:** No significant matrix effect was observed, indicating that the method is free from interference from endogenous plasma components.
- **Stability:** Trimethoxyresveratrol was found to be stable in plasma under various storage conditions, including bench-top, freeze-thaw cycles, and long-term storage at -80°C.

Data Presentation

Table 1: Calibration Curve and Linearity

Concentration (ng/mL)	Mean Peak Area Ratio (Analyte/IS)	Accuracy (%)
1	0.012	102.5
5	0.061	98.8
10	0.123	101.2
50	0.615	99.5
100	1.230	100.8
500	6.145	98.3
1000	12.295	99.1
r^2	0.9992	

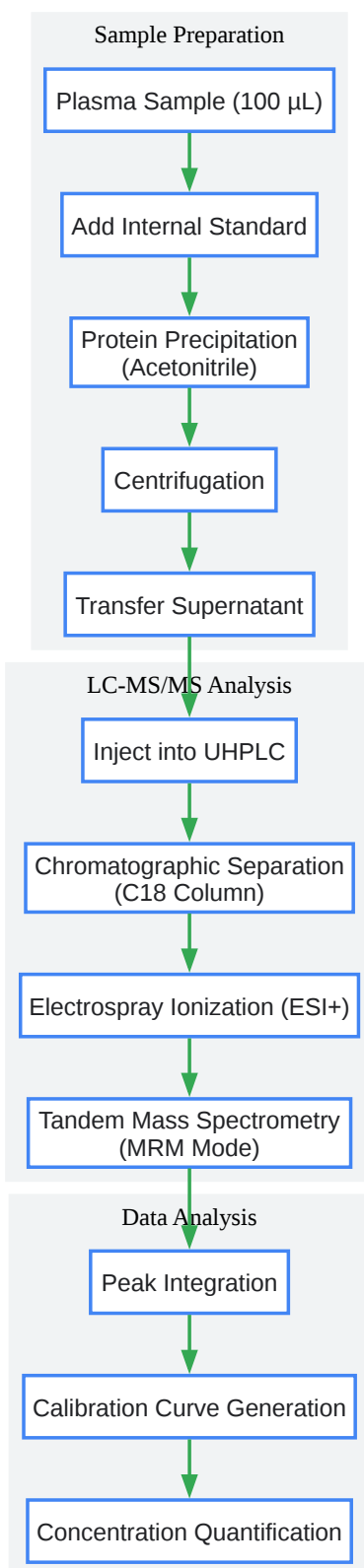
Table 2: Intra-day and Inter-day Accuracy and Precision

QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
LLOQ	1	6.8	104.2	8.5	102.1
Low QC	3	5.2	97.5	6.8	98.9
Mid QC	75	4.1	101.8	5.5	100.5
High QC	750	3.5	99.2	4.9	101.3

Table 3: Stability of Trimethoxyresveratrol in Plasma

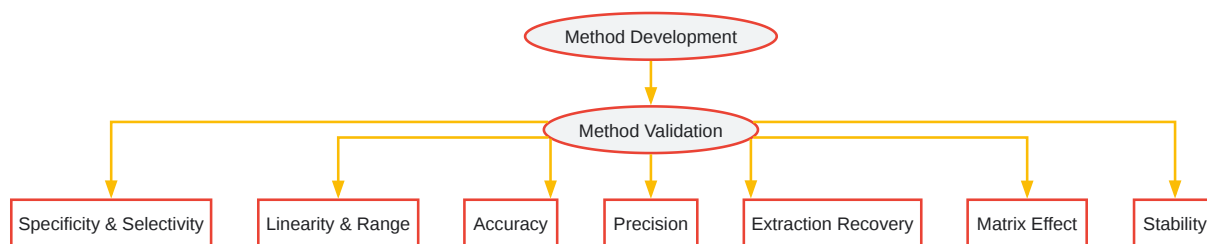
Stability Condition	Concentration (ng/mL)	Stability (% of Nominal)
Bench-top (4 hours)	3	98.5
750	101.2	
Freeze-thaw (3 cycles)	3	96.8
750	99.5	
Long-term (-80°C, 30 days)	3	97.2
750	100.8	

Visualizations



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Caption: Experimental workflow for trimethoxyresveratrol quantification.



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Caption: Key parameters for bioanalytical method validation.

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